PBP1
Description
Penicillin-Binding Protein 1 (PBP1) is a critical enzyme involved in bacterial cell wall biosynthesis, specifically in the final stages of peptidoglycan (PG) cross-linking. This compound belongs to the class B high-molecular-weight PBPs and is characterized by its transpeptidase (TPase) activity, which catalyzes the cross-linking of PG stem peptides to maintain cell wall integrity . In Staphylococcus aureus, this compound is essential for cell division and viability, as its depletion halts septum formation and causes cell elongation, ultimately leading to cell death . Structurally, this compound comprises:
- A penicillin-binding dimerization domain (N-terminal).
- A TPase domain (central catalytic region).
- PASTA domains (C-terminal), which recognize uncrosslinked PG precursors .
This compound’s enzymatic activity and structural roles are tightly linked to cell division machinery. In Bacillus subtilis, this compound localizes to sporulation septa and requires FtsZ and DivIB for proper function, suggesting evolutionary conservation of its role in division . Notably, this compound’s TPase activity is indispensable in S. aureus but may have non-enzymatic scaffolding roles in other contexts (e.g., stabilizing divisome complexes) .
Properties
Molecular Formula |
C40H48N14O5 |
|---|---|
Molecular Weight |
804.92 |
IUPAC Name |
4-(3-(Dimethylamino)propoxy)-N2,N6-bis((1-(4-((S)-pyrrolidine-2-carboxamido)phenyl)-1H-1,2,3-triazol-4-yl)methyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C40H48N14O5/c1-52(2)18-5-19-59-32-20-35(37(55)43-22-28-24-53(50-48-28)30-12-8-26(9-13-30)45-39(57)33-6-3-16-41-33)47-36(21-32)38(56)44-23-29-25-54(51-49-29)31-14-10-27(11-15-31)46-40(58)34-7-4-17-42-34/h8-15,20-21,24-25,33-34,41-42H,3-7,16-19,22-23H2,1-2H3,(H,43,55)(H,44,56)(H,45,57)(H,46,58)/t33-,34-/m0/s1 |
InChI Key |
SDOKCDMDGCUUQI-HEVIKAOCSA-N |
SMILES |
O=C(C1=NC(C(NCC2=CN(C3=CC=C(NC([C@H]4NCCC4)=O)C=C3)N=N2)=O)=CC(OCCCN(C)C)=C1)NCC5=CN(C6=CC=C(NC([C@H]7NCCC7)=O)C=C6)N=N5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PBP-1; PBP 1; PBP1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Contradictions
Essentiality of TPase Activity: In S. aureus, this compound’s TPase activity is indispensable for growth, as shown by the lethal phenotype of the S314A catalytic mutant . However, in B. subtilis, this compound’s structural role (e.g., divisome stabilization) can compensate for TPase inactivation under specific conditions .
PASTA Domain Function :
- PASTA domains in S. aureus this compound are critical for septal PG recognition and division progression. Deletion of these domains halts septum formation, even if TPase activity remains intact .
Antibiotic Interactions: this compound is targeted by β-lactams (e.g., meropenem), which mimic PG precursors and inhibit TPase activity . Platanosides (plant-derived coumaroyl derivatives) inhibit this compound with nanomolar affinity, offering a novel anti-MRSA strategy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
